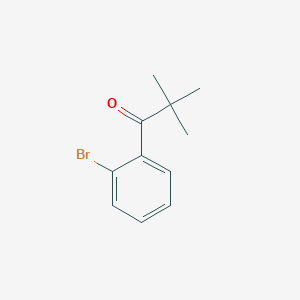

1-(2-Bromophenyl)-2,2-dimethylpropan-1-one

Description

Significance of Aryl Ketones and Brominated Organic Compounds in Synthetic Design

Aryl ketones, or aromatic ketones, are a class of organic compounds where a carbonyl group is attached to an aromatic ring. atamanchemicals.com They are fundamental building blocks and intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. atamanchemicals.comnih.gov The synthesis of aryl ketones can be achieved through various methods, with the Friedel-Crafts acylation being a classic and widely used approach, which involves reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. tcd.iersc.org Other modern methods include palladium-catalyzed cross-coupling reactions, which offer milder conditions and broader functional group tolerance. organic-chemistry.org

Brominated organic compounds, or organobromides, are indispensable tools in synthetic organic chemistry. The carbon-bromine bond, while stable, is readily cleaved or transformed, making bromo-substituted molecules versatile intermediates. ontosight.ai The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in a multitude of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com Furthermore, the bromine atom can be converted into an organolithium or Grignard reagent, providing a nucleophilic carbon center for further reactions. The presence of bromine on an aromatic ring also influences the ring's electronic properties and can direct the position of subsequent electrophilic aromatic substitution reactions. rsc.org

Overview of the 2,2-Dimethylpropan-1-one Moiety in Molecular Architecture

The 2,2-dimethylpropan-1-one group, also known as the pivaloyl or tert-butyl ketone moiety, is defined by a carbonyl group flanked by a highly branched and bulky tert-butyl group. This steric bulk is its most defining characteristic and profoundly influences the reactivity of the adjacent carbonyl group and the molecule as a whole. fiveable.mefiveable.me

The large tert-butyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon, making it less reactive compared to less hindered ketones like acetone (B3395972) or acetophenone. fiveable.mevedantu.com This steric hindrance can be strategically exploited in synthesis to achieve selectivity in reactions. fiveable.me In medicinal chemistry, the tert-butyl group is often incorporated into drug candidates to increase metabolic stability by acting as a "steric shield," protecting more susceptible parts of the molecule from enzymatic degradation. researchgate.net The pivaloyl group, derived from pivalic acid, is also used as a protecting group for alcohols in organic synthesis due to its stability under various conditions. wikipedia.org

Research Landscape of 1-(2-Bromophenyl)-2,2-dimethylpropan-1-one and Related Structures

Direct research specifically detailing the synthesis, properties, and applications of this compound is limited in readily accessible scientific literature. However, the research landscape can be understood by examining its isomers and related ortho-brominated aryl ketones.

The synthesis of this compound presents unique challenges. A standard Friedel-Crafts acylation of bromobenzene (B47551) with pivaloyl chloride is complicated by the fact that the pivaloyl acylium ion is prone to decarbonylation (loss of carbon monoxide) to form the very stable tert-butyl carbocation. guidechem.comstackexchange.com This often leads to the alkylation product (tert-butylbromobenzene) rather than the desired acylation product. Alternative synthetic routes might involve the ortho-lithiation of bromobenzene, followed by reaction with a pivaloyl electrophile, though metal-halogen exchange can be a competing reaction. uwindsor.ca

The chemical properties of the ortho, meta, and para isomers of (bromophenyl)-2,2-dimethylpropan-1-one are expected to differ based on the position of the bromine atom. The table below shows a comparison of computed properties for the meta and para isomers, for which data is available in public databases.

| Property | 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one | 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one |

|---|---|---|

| Molecular Formula | C₁₁H₁₃BrO | C₁₁H₁₃BrO |

| Molecular Weight | 241.12 g/mol | 241.12 g/mol |

| CAS Number | 2416-02-6 | 30314-45-5 |

| XLogP3 (Lipophilicity) | 3.7 | 3.7 |

| Topological Polar Surface Area | 17.1 Ų | 17.1 Ų |

| Heavy Atom Count | 13 | 13 |

Data sourced from PubChem CID 23381548 and 12812080. nih.govnih.gov

The ortho-positioning of the bulky bromine atom next to the sterically demanding pivaloyl group in this compound would likely lead to significant steric strain, potentially influencing the conformation of the molecule by forcing the pivaloyl group out of the plane of the aromatic ring. This conformational constraint could, in turn, affect its reactivity and intermolecular interactions. Research on other ortho-substituted aryl ketones often explores these steric effects on reaction mechanisms and product distributions. documentsdelivered.com The juxtaposition of the bromo and ketone functionalities makes it a potentially valuable precursor for synthesizing heterocyclic compounds through intramolecular cyclization reactions.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-11(2,3)10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOXWTUFWQVNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572625 | |

| Record name | 1-(2-Bromophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61593-14-4 | |

| Record name | 1-(2-Bromophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Bromophenyl 2,2 Dimethylpropan 1 One

Precursor Synthesis and Bromination Strategies

The formation of the 1-(2-Bromophenyl)-2,2-dimethylpropan-1-one structure is heavily dependent on the method used for introducing the bromine atom onto the phenyl ring ortho to the bulky pivaloyl group.

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation as a powerful tool for regioselective functionalization of aromatic rings. Rhodium(III) catalysts, in particular, have been utilized for direct ortho-halogenation reactions, guided by a directing group on the aromatic substrate. acs.org In the context of synthesizing this compound, the ketone's carbonyl group can itself serve as a directing group to guide the bromination to the ortho C-H bond. nih.govresearchgate.net

This approach would theoretically start with 2,2-dimethyl-1-phenylpropan-1-one (pivalophenone). The reaction would proceed via a cyclometalated intermediate, where the rhodium catalyst coordinates to the carbonyl oxygen, facilitating the activation and subsequent cleavage of the adjacent ortho C-H bond. The resulting rhodacycle intermediate would then react with an electrophilic bromine source, such as N-Bromosuccinimide (NBS), to install the bromine atom at the ortho position and regenerate the catalyst. While rhodium-catalyzed ortho-arylation of ketones is well-documented, the direct ortho-bromination presents a promising, atom-economical route to the target compound. nih.govfao.org

Beyond C-H activation, several classical and highly reliable methods can be employed to construct the 2-bromophenyl ketone structure.

Friedel-Crafts Acylation: A traditional approach involves the Lewis acid-catalyzed Friedel-Crafts acylation of bromobenzene (B47551) with pivaloyl chloride. rsc.org In this electrophilic aromatic substitution reaction, a Lewis acid like aluminum chloride (AlCl₃) activates the pivaloyl chloride to form a bulky acylium ion electrophile. rsc.org The bromine atom on the bromobenzene ring is a deactivating but ortho, para-directing group. wikipedia.orglibretexts.org Consequently, the reaction yields a mixture of this compound and the sterically less hindered 1-(4-bromophenyl)-2,2-dimethylpropan-1-one, with the para isomer typically being the major product. researchgate.net A notable side reaction with pivaloyl chloride is its potential decarbonylation to form a stable tert-butyl carbocation, which can lead to the Friedel-Crafts alkylation product (tert-butylbenzene) instead of the desired acylation product. guidechem.com

Grignard Reagent-Based Syntheses: Organometallic routes involving Grignard reagents offer highly effective and regioselective pathways.

Reaction with a Nitrile: One robust method is the reaction of 2-bromophenylmagnesium bromide with pivalonitrile (trimethylacetonitrile). The Grignard reagent, prepared from 2-bromobromobenzene and magnesium metal, acts as a nucleophile, attacking the electrophilic carbon of the nitrile. youtube.comaskfilo.com The resulting imine intermediate is then subjected to acidic hydrolysis to yield the final ketone, this compound. askfilo.com

Oxidation of a Secondary Alcohol: An alternative Grignard-based approach begins with 2-bromobenzaldehyde. This aldehyde is treated with tert-butylmagnesium bromide, which adds to the carbonyl carbon to form the secondary alcohol, 1-(2-bromophenyl)-2,2-dimethylpropan-1-ol, after an aqueous workup. libretexts.org The subsequent step involves the oxidation of this alcohol to the target ketone using common oxidizing agents like pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or a Swern oxidation.

Functional Group Interconversions and Modifications Leading to this compound

Functional group interconversion (FGI) provides a strategic alternative, wherein the desired bromo-ketone is synthesized from a precursor that already possesses the core carbon skeleton.

The Sandmeyer Reaction: The Sandmeyer reaction is a cornerstone of FGI for the synthesis of aryl halides from aryl amines via diazonium salts. wikipedia.orgbyjus.com This pathway would commence with 1-(2-aminophenyl)-2,2-dimethylpropan-1-one. The primary aromatic amine is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures (0–5 °C) to form a stable 2-pivaloylbenzenediazonium salt. nih.gov In the second step, this diazonium salt is treated with copper(I) bromide (CuBr). nih.gov The copper catalyst facilitates the displacement of the diazonium group (N₂) with a bromide ion, yielding this compound. byjus.comorganic-chemistry.org This method is particularly valuable as it unambiguously places the bromine atom at the ortho position, avoiding the isomer separation issues encountered in methods like Friedel-Crafts acylation.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency and selectivity of the aforementioned synthetic routes are highly dependent on the specific reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and stoichiometry is critical to maximize the yield of the desired product.

For the Friedel-Crafts acylation of bromobenzene, the choice of Lewis acid and solvent can significantly influence the ratio of ortho to para isomers. acs.org While strongly activating catalysts like AlCl₃ are common, they can also promote side reactions. Milder catalysts may offer better selectivity. The solvent can also play a role; for instance, nitrobenzene (B124822) is known to stabilize the transition state in some Friedel-Crafts reactions, potentially improving yields.

| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Ortho:Para Ratio | Overall Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ (1.2 eq) | CS₂ | 25 | 1:10 | 65 |

| 2 | AlCl₃ (1.2 eq) | CH₂Cl₂ | 0 | 1:9 | 70 |

| 3 | FeCl₃ (1.2 eq) | CH₂Cl₂ | 25 | 1:12 | 55 |

| 4 | AlCl₃ (1.2 eq) | Nitrobenzene | 25 | 1:8 | 75 |

In the Grignard-based synthesis involving the oxidation of 1-(2-bromophenyl)-2,2-dimethylpropan-1-ol, the choice of oxidant is key to achieving a high yield of the ketone without side reactions. Milder, selective oxidizing agents are generally preferred to prevent over-oxidation or degradation of the starting material.

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PCC (1.5 eq) | CH₂Cl₂ | 25 | 2 | 85 |

| 2 | Dess-Martin Periodinane (1.2 eq) | CH₂Cl₂ | 25 | 1 | 92 |

| 3 | NaOCl/TEMPO (cat.) | CH₂Cl₂/H₂O | 0 | 3 | 90 |

| 4 | KMnO₄ | Acetone (B3395972) | 50 | 1 | Low (over-oxidation) |

Reaction Pathways and Mechanistic Investigations of 1 2 Bromophenyl 2,2 Dimethylpropan 1 One

Metal-Catalyzed Cross-Coupling Reactions

The presence of a carbon-bromine (C-Br) bond on the aromatic ring makes 1-(2-bromophenyl)-2,2-dimethylpropan-1-one an excellent candidate for numerous transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Intramolecular C(sp³)-H Arylation and Cyclization Reactions of this compound

Palladium-catalyzed intramolecular C(sp³)-H arylation is a powerful method for constructing cyclic structures by forming a carbon-carbon bond between an aryl halide and a typically unactivated C(sp³)-H bond within the same molecule. For this compound, such a reaction would involve the activation of a C-H bond from one of the three methyl groups of the pivaloyl moiety and subsequent coupling with the brominated aryl ring to form a five-membered indanone ring system.

The generally accepted mechanism for these transformations involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by a C-H bond activation step. This C-H activation is often the rate-determining step and can proceed through various pathways, with the concerted metalation-deprotonation (CMD) mechanism being widely recognized. dtu.dknih.gov In the CMD pathway, a ligand on the palladium center, often a carboxylate or carbonate, acts as an internal base to abstract a proton from the C(sp³)-H bond while the palladium metal center coordinates to the carbon, forming a palladacycle intermediate. Subsequent reductive elimination from this intermediate yields the cyclized product and regenerates the Pd(0) catalyst. The ketone's carbonyl oxygen could potentially serve as a directing group to facilitate the C-H activation at the sterically hindered pivaloyl group.

Despite the synthetic potential of this transformation, specific examples of intramolecular C(sp³)-H arylation using this compound as the substrate are not prominently documented in the reviewed literature. The significant steric hindrance imposed by the t-butyl group and the inherent strength of the primary C(sp³)-H bonds may present challenges for the formation of the necessary palladacycle intermediate.

FeCl₃-Catalyzed Carbonyl-Olefin Metathesis Involving this compound

Carbonyl-olefin metathesis is a reaction that involves the exchange of fragments between a carbonyl group and an olefin, leading to the formation of new, substituted alkenes. This transformation can be catalyzed by various Lewis acids, including iron(III) chloride (FeCl₃). However, this reaction requires the substrate to contain both a carbonyl functionality and a carbon-carbon double bond within its structure to undergo an intramolecular metathesis.

The compound this compound possesses a ketone (carbonyl) group but lacks an olefin moiety. Therefore, it is not a suitable substrate for intramolecular carbonyl-olefin metathesis reactions. It could theoretically participate in an intermolecular version of this reaction if combined with a separate olefin-containing molecule, but this falls outside the typical scope of intramolecular cyclization strategies.

Other Transition Metal-Catalyzed Transformations

The aryl bromide functionality of this compound is readily employed in a range of classical palladium-catalyzed cross-coupling reactions to form new C-C and C-N bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.uklibretexts.org The reaction of this compound with an arylboronic acid would yield a 2-pivaloyl-substituted biphenyl (B1667301) derivative. The catalytic cycle involves oxidative addition of the C-Br bond to Pd(0), transmetalation of the organic group from boron to palladium, and reductive elimination to form the C-C bond. wikipedia.orglibretexts.org

Mizoroki-Heck Reaction: This reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) would attach the 2-pivaloylphenyl group to one of the sp² carbons of the double bond. wikipedia.orgresearchgate.net The mechanism proceeds via oxidative addition, migratory insertion of the olefin into the palladium-aryl bond, followed by β-hydride elimination. libretexts.org

Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. libretexts.orgwikipedia.orgyoutube.com This transformation would convert this compound into the corresponding N-aryl or N-alkyl-2-pivaloylaniline. The mechanism follows the standard cross-coupling cycle of oxidative addition, amine coordination and deprotonation to form a palladium amide complex, and reductive elimination. libretexts.orgwikipedia.org

The following table summarizes the expected products from these common cross-coupling reactions.

| Reaction Name | Coupling Partner | Expected Product Structure |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | 2-Aryl-1-phenyl-2,2-dimethylpropan-1-one |

| Mizoroki-Heck Reaction | Alkene (e.g., Styrene) | 1-(2-Styrylphenyl)-2,2-dimethylpropan-1-one |

| Buchwald-Hartwig Amination | Amine (R₂NH) | 1-(2-(Dialkylamino)phenyl)-2,2-dimethylpropan-1-one |

Nucleophilic and Electrophilic Reactivity Profiles of the Bromine Moiety

The bromine atom and the C-Br bond it forms with the phenyl ring are central to the reactivity of this compound. The carbon atom attached to the bromine is an electrophilic site, while the bromine atom itself influences the reactivity of the entire molecule.

From a nucleophilic perspective, the most significant reaction is the formation of organometallic reagents. By reacting this compound with magnesium metal in an ether solvent, the corresponding Grignard reagent, (2-pivaloylphenyl)magnesium bromide, can be prepared. adichemistry.commnstate.edulibretexts.org This reaction involves an oxidative insertion of magnesium into the C-Br bond, effectively reversing the polarity of the carbon atom, turning it from an electrophile into a potent nucleophile and a strong base. adichemistry.comgoogle.com This Grignard reagent can then be used to react with a wide range of electrophiles, such as aldehydes, ketones, or carbon dioxide, to form new carbon-carbon bonds.

Direct nucleophilic aromatic substitution (SNAr) to replace the bromine with a nucleophile is generally unfavorable for this substrate. organic-chemistry.org SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring, a condition not met by the pivaloyl group's meta-directing nature. Therefore, such substitutions would require harsh conditions or proceed through alternative pathways like an elimination-addition (benzyne) mechanism. fiveable.melibretexts.org

From an electrophilic standpoint, the aromatic ring can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of such a reaction are governed by the directing effects of the two existing substituents: the bromine atom and the pivaloyl group.

Bromine: An ortho-, para-directing group, though deactivating.

Pivaloyl Group (Ketone): A meta-directing and deactivating group.

The combined effect of these two deactivating groups makes further electrophilic substitution on the ring challenging. The incoming electrophile would be directed to the positions meta to the pivaloyl group (C4 and C6) and ortho/para to the bromine atom (C3 and C5, after considering the existing substitution). The steric bulk of the pivaloyl group would likely hinder substitution at the C3 position, suggesting that electrophilic attack would preferentially occur at the C5 position.

Reactivity of the Ketone Functionality

The ketone functionality in this compound is characterized by the sterically demanding t-butyl group adjacent to the carbonyl carbon. This steric hindrance significantly influences its reactivity towards nucleophiles compared to less hindered ketones. noaa.gov

Despite the steric bulk, the carbonyl group can undergo several characteristic reactions:

Nucleophilic Addition: Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the electrophilic carbonyl carbon. For example, reaction with methylmagnesium bromide would, after acidic workup, yield a tertiary alcohol.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Formation of Imines and Related Derivatives: The ketone can react with primary amines (R-NH₂) in the presence of an acid catalyst to form imines (Schiff bases). msu.edu Similarly, it can react with reagents like hydroxylamine (B1172632) or hydrazine (B178648) to form oximes and hydrazones, respectively. The rate of these condensation reactions may be slowed by the steric hindrance around the carbonyl group. Pivalophenone imines have been studied as substrates in other directed C-H functionalization reactions. researchgate.net

Mechanistic Studies of this compound Transformations

The mechanisms of the transformations involving this compound are generally well-understood and align with established principles for each reaction class.

For the palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), the catalytic cycle is initiated by the oxidative addition of the C-Br bond of the substrate into a Pd(0) complex. wikipedia.orglibretexts.orgnih.gov This is often the rate-determining step. The resulting Pd(II) intermediate then undergoes either transmetalation (Suzuki), migratory olefin insertion (Heck), or amide formation (Buchwald-Hartwig), followed by the final step of reductive elimination, which forms the product and regenerates the Pd(0) catalyst. libretexts.orglibretexts.org Mechanistic studies often focus on the ligand's role in promoting these steps, particularly the reductive elimination. dtu.dkrsc.org

The formation of a Grignard reagent from the aryl bromide is believed to proceed through a single-electron transfer (SET) mechanism. google.com The magnesium metal surface transfers an electron to the aryl bromide, forming a radical anion, which then fragments into an aryl radical and a bromide ion. A second SET from magnesium to the aryl radical generates the carbanionic organomagnesium species.

Reactions at the ketone carbonyl follow standard nucleophilic addition or addition-elimination mechanisms. msu.edu In nucleophilic addition, the nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond to form a tetrahedral alkoxide intermediate, which is then protonated upon workup. In imine formation, this initial addition is followed by the elimination of a water molecule to form the C=N double bond. msu.edu

Kinetic Isotope Effects in Reactions Involving the Compound

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining if a particular bond to an isotopically substituted atom is broken or altered in the rate-determining step of a reaction. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH). For reactions involving this compound, KIE studies could provide significant insight into transition state structures.

Primary Kinetic Isotope Effects: A primary KIE is observed when a bond to the isotopically labeled atom is broken during the rate-determining step. While the structure of this compound does not feature readily abstractable protons that would typically be studied for primary KIEs (like an alpha-proton in an enolization reaction), such effects could theoretically be probed in reactions involving C-H bond activation at the aromatic ring under specific catalytic conditions.

Secondary Kinetic Isotope Effects: More commonly, secondary KIEs would be investigated for this compound. These effects arise when the isotopic substitution is at a position where bonds are not broken but are altered in the transition state. princeton.edu A key example would be the nucleophilic addition to the carbonyl group.

α-Secondary KIE: By synthesizing a deuterated version of the compound where the hydrogen atoms on the tert-butyl group are replaced with deuterium, one could study the α-secondary KIE in reactions like the reduction of the ketone to an alcohol (e.g., with sodium borohydride). The change in hybridization of the carbonyl carbon from sp² to sp³ upon nucleophilic attack leads to a change in the vibrational frequencies of the adjacent C-H (or C-D) bonds. princeton.edu An inverse KIE (kH/kD < 1) is typically expected for this type of reaction, as the C-H bending vibrations become more constrained in the more sterically crowded tetrahedral intermediate's transition state. documentsdelivered.com

Below is an illustrative data table showing hypothetical KIE values for the reduction of the ketone, which would help in characterizing the transition state of the reaction.

| Reaction Condition | Isotopic Substitution | Rate Constant (k) | kH/kD (KIE) | Interpretation |

| Reduction with NaBH4 in Ethanol | None (¹H) | kH | - | Reference Rate |

| Reduction with NaBH4 in Ethanol | Deuterium at tert-butyl group | kD | 0.92 | Inverse α-secondary KIE, consistent with sp² to sp³ rehybridization in the rate-determining step. |

This table is for illustrative purposes only, based on theoretical principles of kinetic isotope effects in carbonyl addition reactions.

Proposed Reaction Mechanisms and Intermediates

The reactivity of this compound is dominated by its two primary functional groups: the ketone (carbonyl group) and the bromo-substituted aromatic ring.

Reactions at the Carbonyl Group: Nucleophilic Addition

The most common reaction pathway for the ketone functional group is nucleophilic addition. libretexts.org The carbonyl carbon is electrophilic due to the polarization of the C=O bond. A nucleophile (:Nu⁻) attacks this carbon, leading to the formation of a tetrahedral alkoxide intermediate. medlifemastery.com Subsequent protonation of this intermediate yields an alcohol product. libretexts.org

Proposed Mechanism:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon. The π-bond of the carbonyl group breaks, and the electron pair moves to the oxygen atom. This is typically the rate-determining step.

Formation of Tetrahedral Intermediate: A transient, negatively charged tetrahedral alkoxide intermediate is formed. The geometry at the carbonyl carbon changes from trigonal planar (sp²) to tetrahedral (sp³). pressbooks.pub

Protonation: An acid source in the reaction mixture protonates the alkoxide ion to yield the final neutral alcohol product. libretexts.org

Reactions at the Aromatic Ring: Cross-Coupling

The bromine atom on the phenyl ring makes the compound an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. mt.comlibretexts.org These reactions are fundamental in forming new carbon-carbon or carbon-heteroatom bonds. The general mechanism for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) is as follows:

Proposed Mechanism (Suzuki Coupling):

Oxidative Addition: A low-valent palladium catalyst (Pd(0)) reacts with the aryl bromide (this compound), inserting itself into the carbon-bromine bond. This forms a new organopalladium(II) intermediate. nih.gov

Transmetalation: The organopalladium(II) intermediate reacts with an organoboron reagent (in the presence of a base). The organic group from the boron compound is transferred to the palladium center, displacing the halide. mt.com

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming a new carbon-carbon bond and the final product. The palladium catalyst is regenerated in its Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.com

Intermediates: The critical intermediates in this catalytic cycle are the organopalladium(II) halide formed after oxidative addition and the subsequent diorganopalladium(II) complex formed after transmetalation. libretexts.org

Advanced Spectroscopic and Structural Elucidation of 1 2 Bromophenyl 2,2 Dimethylpropan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(2-Bromophenyl)-2,2-dimethylpropan-1-one

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the atomic arrangement.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is characterized by two main regions: the aliphatic region and the aromatic region.

The most prominent signal in the aliphatic region is a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group [-C(CH₃)₃]. Due to the absence of adjacent protons, this signal does not exhibit spin-spin splitting. Its chemical shift is influenced by the proximity of the carbonyl group. In the analogous compound 2,2-dimethylpropiophenone (B1678491) (tert-butyl phenyl ketone), this singlet appears around 1.3 ppm. The deshielding effect of the ortho-bromine atom in the target molecule would likely cause a slight downfield shift.

The aromatic region, typically between 7.0 and 8.0 ppm, displays a more complex pattern of multiplets. These signals correspond to the four protons on the disubstituted benzene (B151609) ring. The ortho-substitution pattern leads to a distinct set of couplings between adjacent protons, resulting in a series of doublets and triplets. The proton ortho to the bromine atom and the proton ortho to the carbonyl group are expected to be the most deshielded and appear furthest downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.35 | Singlet | 9H |

The broadband proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected: one for the carbonyl carbon, two for the aliphatic tert-butyl group (one quaternary and one for the three equivalent methyls), and five for the aromatic ring (four CH carbons and one C-Br carbon).

The carbonyl carbon (C=O) is the most deshielded and appears significantly downfield, typically in the range of 195-210 ppm. libretexts.org The quaternary carbon of the tert-butyl group is expected around 45 ppm, while the three equivalent methyl carbons will appear further upfield, likely around 28 ppm. docbrown.info The aromatic carbons resonate between 120 and 140 ppm. The carbon atom bonded to the bromine (C-Br) can be identified by its characteristic chemical shift, often found slightly upfield compared to the other substituted aromatic carbon. libretexts.org

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary and C=O carbons would be absent. This would confirm the assignment of the methyl and aromatic CH carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~205 |

| C-tert-butyl (quaternary) | ~45 |

| CH₃-tert-butyl | ~28 |

| C-Br (aromatic) | ~120 |

| C-H (aromatic) | ~127-135 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between the adjacent protons on the aromatic ring, helping to delineate their specific positions relative to one another. No correlations would be seen for the singlet tert-butyl peak. docbrown.info

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. docbrown.info It would show a cross-peak connecting the tert-butyl proton signal to the methyl carbon signal. In the aromatic region, each aromatic proton signal would correlate to its corresponding carbon signal, allowing for the definitive assignment of the four aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. docbrown.info The HMBC spectrum is particularly powerful for connecting different parts of the molecule. Key correlations would include:

A cross-peak between the tert-butyl protons and the carbonyl carbon (³J coupling).

A cross-peak between the tert-butyl protons and the quaternary carbon of the tert-butyl group (²J coupling).

Correlations from the aromatic protons to various aromatic carbons, as well as a crucial correlation from the aromatic proton ortho to the carbonyl group to the carbonyl carbon itself.

Together, these 2D NMR experiments provide irrefutable evidence for the connectivity of the atoms in this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups.

The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration. For aromatic ketones, this peak typically appears in the region of 1680-1700 cm⁻¹. The conjugation with the phenyl ring slightly lowers the frequency compared to a simple aliphatic ketone.

Other significant absorptions include:

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group are observed as strong bands just below 3000 cm⁻¹ (around 2870-2970 cm⁻¹). docbrown.info

C-H Bending: The tert-butyl group gives rise to characteristic bending vibrations, including a distinctive doublet around 1370-1390 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations produce several medium-intensity bands in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region of the spectrum, typically at a low frequency between 600 and 500 cm⁻¹. docbrown.info

The Raman spectrum would show complementary information. While the C=O stretch is also visible, non-polar bonds like the aromatic C=C and C-C bonds often produce stronger Raman signals.

Table 3: Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2870-2970 | Strong |

| Carbonyl (C=O) Stretch | 1680-1700 | Strong, Sharp |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| Aliphatic C-H Bend | 1370-1390 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For this compound (C₁₁H₁₃BrO), the molecular ion peak (M⁺) would appear as a characteristic doublet because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z 240 and 242.

Upon electron ionization, the molecular ion undergoes fragmentation, and the resulting charged fragments are detected. The fragmentation pattern is highly predictable for this structure:

Loss of tert-butyl group: The most significant fragmentation pathway is typically the alpha-cleavage of the bond between the carbonyl carbon and the tert-butyl group. This results in the loss of a tert-butyl radical (•C(CH₃)₃) and the formation of a very stable 2-bromobenzoyl cation. This fragment ([M-57]⁺) would also appear as a doublet at m/z 183 and 185 and is often the base peak (the most abundant ion) in the spectrum.

Formation of tert-butyl cation: Cleavage can also lead to the formation of the highly stable tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57. This peak is expected to be very intense. docbrown.info

Other Fragments: Further fragmentation of the 2-bromobenzoyl cation can occur through the loss of carbon monoxide (CO), leading to a bromophenyl cation at m/z 155 and 157.

Table 4: Predicted Key Fragments in Mass Spectrometry

| m/z (⁷⁹Br/⁸¹Br) | Identity |

|---|---|

| 240/242 | [C₁₁H₁₃BrO]⁺ (Molecular Ion, M⁺) |

| 183/185 | [C₇H₄BrO]⁺ (2-Bromobenzoyl cation, [M-57]⁺) |

| 155/157 | [C₆H₄Br]⁺ (Bromophenyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for analyzing compounds with chromophores, such as conjugated systems.

The chromophore in this compound consists of the benzene ring conjugated with the carbonyl group. This system gives rise to two characteristic electronic transitions:

π → π* Transition: This is a high-intensity absorption band resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. For substituted benzoyl compounds, this transition typically occurs at shorter wavelengths, estimated to be around 240-250 nm.

n → π* Transition: This is a lower-intensity (often termed "forbidden") absorption band that occurs at longer wavelengths, typically between 300 and 330 nm. It involves the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital.

The solvent used can influence the position of these absorption maxima (λₘₐₓ). Polar solvents can cause a blue shift (to shorter wavelength) of the n → π* transition.

Table 5: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~245 | High |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive review of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions.

Despite extensive searches of chemical and crystallographic repositories, no specific published crystal structure data for this compound could be located. Consequently, detailed research findings including unit cell parameters, space group, and specific atomic coordinates for this particular compound are not available in the public domain at this time.

While crystallographic data exists for structurally related compounds, the strict focus of this article is solely on this compound. The presentation of data from isomers or other analogs would fall outside the specified scope. The elucidation of the solid-state structure of this compound awaits future crystallographic studies. Such research would be invaluable for understanding its solid-state conformation, packing motifs, and any potential intermolecular interactions, such as halogen bonding or π-stacking, which are influenced by the presence and position of the bromine atom on the phenyl ring.

Computational Chemistry and Theoretical Investigations of 1 2 Bromophenyl 2,2 Dimethylpropan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful quantum mechanical tool to investigate the electronic structure and predict the minimum-energy geometry of molecules. For 1-(2-Bromophenyl)-2,2-dimethylpropan-1-one, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311G, would be used to perform a full geometry optimization from an initial estimated structure. This iterative process adjusts atomic coordinates to find a stationary point on the potential energy surface, representing a stable conformation.

The primary geometric point of interest in this molecule is the dihedral angle between the plane of the phenyl ring and the carbonyl group (C-C-C=O). Due to steric hindrance from the ortho-bromine atom and the bulky tert-butyl group, this angle is expected to be significantly non-planar. This twisting minimizes repulsive interactions, influencing the molecule's electronic properties and reactivity.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is likely localized on the electron-rich bromophenyl ring, while the LUMO is expected to be centered on the carbonyl group's π* antibonding orbital.

Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. researchgate.netyoutube.com The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential (typically colored red) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and positive potential (blue) near the hydrogen atoms. youtube.com The bromine atom would also influence the electrostatic potential on the aromatic ring. rsc.org

Table 1: Hypothetical DFT-Calculated Properties for this compound Calculated at the B3LYP/6-311G level of theory.

| Property | Predicted Value | Description |

| Total Energy | (Value in Hartrees) | The total electronic energy of the optimized geometry. |

| Dipole Moment | ~2.5 - 3.5 D | A measure of the molecule's overall polarity, arising from the electronegative carbonyl and bromine groups. |

| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital, indicating the tendency to donate electrons. |

| LUMO Energy | ~ -1.0 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.5 eV | An indicator of the molecule's electronic excitability and chemical reactivity. |

| C-C-C=O Dihedral Angle | ~ 40° - 60° | The angle of twist between the phenyl ring and the carbonyl plane, reflecting steric hindrance. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net For a semi-flexible molecule like this compound, MD simulations can provide profound insights into its conformational landscape and dynamic behavior in various environments, such as in solution. nih.govchemrxiv.org

The primary focus of conformational analysis for this compound would be the rotation around two key single bonds:

The bond connecting the carbonyl carbon to the phenyl ring.

The bond connecting the carbonyl carbon to the tert-butyl group.

Rotation around the phenyl-carbonyl bond is subject to a significant energy barrier due to the steric clash between the bulky tert-butyl group and the ortho-bromine atom. nih.gov MD simulations can map the potential energy surface as a function of this dihedral angle, identifying the lowest energy conformations and the transition states that separate them. nih.govacs.org It is expected that the most stable conformer will feature a twisted arrangement to alleviate this steric strain, consistent with DFT geometry optimization results.

MD simulations are typically performed by placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom in the system. researchgate.net This allows for the observation of how solvent interactions influence conformational preferences and the rates of conformational change. The resulting trajectory provides a time-resolved view of the molecule's behavior, from which thermodynamic and kinetic properties can be extracted. upenn.edu

Table 2: Key Rotational Barriers and Conformational Data Hypothetical data based on studies of similar sterically hindered ketones.

| Conformational Parameter | Description | Predicted Finding |

| Phenyl-Carbonyl Rotation | Energy barrier for rotation around the C(phenyl)-C(carbonyl) bond. | A significant barrier (~8-15 kcal/mol) is expected, with two equivalent minimum-energy twisted conformations. mdpi.com |

| Carbonyl-t-Butyl Rotation | Energy barrier for rotation around the C(carbonyl)-C(t-butyl) bond. | A lower barrier (~3-5 kcal/mol) with three-fold symmetry, typical for tert-butyl groups. |

| Most Stable Conformer | The geometry with the lowest potential energy. | A twisted structure where the carbonyl group is significantly out of the plane of the phenyl ring. |

| Solvent Effects | Influence of the solvent on conformational equilibrium. | Polar solvents may stabilize conformers with higher dipole moments, slightly shifting the conformational equilibrium. |

Quantitative Structure-Activity Relationships (QSAR) and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or other properties. oup.com For a compound like this compound, QSAR studies would be employed to predict its potential biological effects (e.g., toxicity, receptor binding affinity) based on calculated molecular descriptors. nih.govnih.gov

The process begins with the calculation of a wide range of molecular descriptors for the compound. These descriptors are numerical values that encode different aspects of the molecule's structure and physicochemical properties. They are typically categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, which describe how atoms are connected.

3D Descriptors: Geometrical properties derived from the optimized 3D structure, such as molecular surface area and volume.

Quantum Chemical Descriptors: Properties derived from electronic structure calculations (like DFT), including HOMO/LUMO energies, dipole moment, and atomic charges. researchgate.net

Once calculated, these descriptors would be used as independent variables in a regression or classification model. To build a robust QSAR model, a training set of structurally similar compounds with known experimental activity data is required. The model would then identify which combination of descriptors best predicts the observed activity. ljmu.ac.uk

For halogenated aromatic compounds, descriptors related to hydrophobicity (LogP), electronic effects (HOMO/LUMO energies, polarizability), and steric factors are often found to be significant in toxicity models. oup.com The presence of the bromine atom and the bulky tert-butyl group in this compound would be captured by these descriptors and would be critical in predicting its activity profile.

Table 3: Representative Molecular Descriptors for QSAR Modeling Hypothetical calculated values for this compound.

| Descriptor Class | Descriptor Example | Predicted Value | Relevance in QSAR |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | Predicts hydrophobicity and membrane permeability. |

| Topological | Wiener Index | (Integer Value) | Relates to molecular branching and compactness. |

| Geometrical | Molecular Surface Area | ~180 - 200 Ų | Represents the molecule's size and potential for intermolecular interactions. |

| Electronic | Polarizability | ~18 - 22 ų | Describes the molecule's ability to form induced dipoles, important for non-covalent interactions. |

| Quantum Chemical | LUMO Energy | ~ -1.0 eV | Often correlates with electrophilicity and susceptibility to nucleophilic attack, relevant for toxicity mechanisms. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful methods for predicting various spectroscopic parameters, which can be invaluable for structure elucidation and for validating theoretical models against experimental reality.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching and bending of chemical bonds and can be correlated with peaks in an experimental IR spectrum. researchgate.net For this compound, a prominent feature would be the strong absorption band corresponding to the C=O stretching vibration, predicted to be in the range of 1680-1700 cm⁻¹, slightly lowered from a typical aliphatic ketone due to conjugation with the aromatic ring. youtube.comlibretexts.org Calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor (e.g., ~0.97 for B3LYP functionals) to improve agreement with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly effective approach for predicting NMR chemical shifts (¹H and ¹³C). nih.govacs.orgconicet.gov.ar The method calculates the magnetic shielding tensors for each nucleus in the molecule. acs.org The predicted chemical shifts are obtained by referencing these calculated shielding values to the calculated shielding of a standard compound, like tetramethylsilane (B1202638) (TMS). osti.gov The accuracy of GIAO-DFT predictions is generally high, often within 0.2 ppm for ¹H and 2-3 ppm for ¹³C, making it a reliable tool for assigning complex spectra and confirming molecular structures. acs.org For this specific molecule, the steric compression caused by the ortho-bromine and tert-butyl groups would cause notable downfield shifts for nearby aromatic protons and carbons, a feature that would be well-captured by the calculations.

Table 4: Predicted vs. Experimental Spectroscopic Data (Hypothetical Comparison)

| Spectrum | Parameter | Predicted Value (Computational) | Typical Experimental Range |

| IR | C=O Stretch Frequency | ~1690 cm⁻¹ (scaled) | 1680 - 1700 cm⁻¹ |

| ¹H NMR | Aromatic Protons (H3-H6) | δ 7.2 - 7.8 ppm | δ 7.1 - 7.7 ppm |

| ¹H NMR | t-Butyl Protons | δ ~1.3 ppm | δ 1.2 - 1.4 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~205 ppm | δ 200 - 210 ppm |

| ¹³C NMR | Aromatic Carbons | δ 125 - 140 ppm | δ 125 - 140 ppm |

| ¹³C NMR | Quaternary t-Butyl Carbon | δ ~45 ppm | δ 43 - 47 ppm |

Mechanistic Insights from Computational Studies

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out entire reaction pathways, identify intermediates, and calculate the structures and energies of transition states. For this compound, computational studies could provide mechanistic insights into several key reaction types.

Nucleophilic Addition to the Carbonyl Group: This is a fundamental reaction of ketones. Computational modeling can be used to study the addition of various nucleophiles, such as Grignard reagents or hydrides. nih.govresearchgate.net By calculating the potential energy surface, the transition state for the nucleophilic attack on the electrophilic carbonyl carbon can be located. researchgate.netmit.edu The activation energy barrier for this step can be determined, providing a quantitative measure of the reaction rate. Steric hindrance from the ortho-bromine and the large tert-butyl group would be expected to raise this activation barrier compared to less hindered ketones, a hypothesis that can be precisely tested computationally. libretexts.org

Reactions Involving the Bromine Substituent: The C-Br bond on the aromatic ring can participate in reactions such as nucleophilic aromatic substitution (SNA) or metal-catalyzed cross-coupling. While SNA reactions on non-activated rings are generally difficult, computational studies could explore their feasibility under various conditions by calculating the energies of potential intermediates (like a Meisenheimer complex) and transition states. acs.orgmasterorganicchemistry.comnih.gov The calculations would reveal whether a stepwise or concerted mechanism is more favorable.

Reduction of the Ketone: The reduction of the carbonyl group to an alcohol is another important transformation. Computational studies can compare different mechanistic pathways, for instance, a direct hydride attack (as with NaBH₄) versus a single-electron transfer (SET) mechanism, which can occur with certain reducing agents. wikipedia.orgacs.orgrsc.orgmasterorganicchemistry.com By analyzing the electronic structure changes along the reaction coordinate, the preferred mechanism can be identified.

In all these studies, locating the transition state is key. A transition state is a first-order saddle point on the potential energy surface, and its structure reveals the geometry of the molecule at the peak of the energy barrier. Vibrational frequency calculations are used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Applications of 1 2 Bromophenyl 2,2 Dimethylpropan 1 One As a Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The strategic placement of the bromine atom and the ketone functionality makes 1-(2-Bromophenyl)-2,2-dimethylpropan-1-one an adept precursor for the synthesis of various fused heterocyclic systems. Through carefully designed reaction pathways, the compound can be elaborated into valuable scaffolds such as indanones and quinolines.

The synthesis of indanones, which are core structures in many biologically active molecules and natural products, can be envisioned starting from this compound. A plausible and powerful strategy for this transformation is the intramolecular Heck reaction. The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming process that couples an aryl or vinyl halide with an alkene.

To utilize this methodology, the starting ketone must first be modified to incorporate a tethered alkene. This can be achieved, for example, through a Grignard reaction at the carbonyl group with allylmagnesium bromide to form a tertiary alcohol. Subsequent modification of the hydroxyl group and introduction of the double bond at a suitable position would yield the necessary precursor for the intramolecular cyclization.

The key step involves the palladium(0)-catalyzed reaction, which proceeds via the following general mechanism:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl ring, forming a Pd(II) complex.

Migratory Insertion: The tethered alkene then coordinates to the palladium center and inserts into the aryl-palladium bond. This step is typically regioselective, favoring the formation of a five-membered ring (a 5-exo-trig cyclization).

β-Hydride Elimination: A proton is eliminated from an adjacent carbon, regenerating the double bond in a new position within the newly formed ring system and reducing the Pd(II) back to Pd(0) to complete the catalytic cycle.

This synthetic approach allows for the construction of the indanone core, which can be further functionalized to create a range of complex derivatives.

Quinolines and their reduced counterparts, tetrahydroquinolines, are privileged N-heterocyclic scaffolds found in a vast array of pharmaceuticals and biologically active compounds. This compound can be strategically converted into these ring systems, most notably through a pathway involving the Friedländer annulation.

The classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To adapt this compound for this reaction, a crucial preliminary step is the conversion of the 2-bromo substituent into a 2-amino group. This transformation can be accomplished using modern cross-coupling methods, such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the aryl bromide with an ammonia (B1221849) surrogate.

Once the corresponding 2-amino-pivalophenone is obtained, it can undergo the acid- or base-catalyzed Friedländer condensation with a suitable carbonyl partner (e.g., an α-methylene ketone or aldehyde). The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to afford the fully aromatic quinoline (B57606) ring system. The steric bulk of the tert-butyl group can influence the reaction's regioselectivity and yield. Subsequent reduction of the resulting quinoline, for instance through catalytic hydrogenation, would yield the corresponding tetrahydroquinoline derivative.

Role in the Synthesis of Complex Organic Molecules

Multi-step synthesis is the cornerstone of constructing complex organic molecules from simpler, commercially available starting materials. Building blocks like this compound are valuable because their functional groups provide reliable handles for sequential chemical transformations, allowing for the progressive build-up of molecular complexity.

While specific total syntheses of named complex natural products beginning from this exact compound are not prominently documented in a survey of the literature, its potential is evident from the reactivity of its constituent parts. A synthetic plan could leverage the two functional groups in orthogonal reaction steps:

Carbonyl Group Chemistry: The ketone can undergo a wide range of classical transformations, such as reduction to an alcohol, Grignard additions to form tertiary alcohols, Wittig reactions to create alkenes, or conversion to an enolate for α-functionalization.

Aryl Bromide Chemistry: The carbon-bromine bond is a versatile handle for numerous cross-coupling reactions. It can participate in Suzuki couplings to form new carbon-carbon bonds with boronic acids, Sonogashira couplings with terminal alkynes, Buchwald-Hartwig aminations to introduce nitrogen substituents, and Heck couplings with alkenes.

A hypothetical multi-step synthesis could begin with a Suzuki coupling at the bromide position to introduce a new aryl or alkyl substituent. The ketone could then be converted into an alcohol and subsequently eliminated to form an alkene. This new alkene could then be subjected to reactions like dihydroxylation or epoxidation, systematically adding functionality and stereocenters to build a complex molecular framework.

Strategies for Diversity-Oriented Synthesis Utilizing this compound

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery. The core principle of DOS is to use a common starting material and a branching reaction sequence to create a wide range of distinct molecular skeletons.

This compound and its derivatives are excellent scaffolds for DOS strategies, particularly those involving radical-mediated aryl migration. Research has shown that a radical-based approach can be used for the diversity-oriented synthesis of various benzannulated medium- and macro-sized cyclic ketones. This strategy involves a 1,4- or 1,5-aryl migration triggered by the radical functionalization of an unactivated alkene, followed by an intramolecular ring expansion.

A general approach using a scaffold derived from this compound would involve:

Substrate Preparation: The ketone is first converted into a precursor containing a tethered, unactivated alkene. This could be accomplished by reacting the ketone with an organometallic reagent bearing a terminal olefin.

Radical-Initiated Cascade: A radical is generated in the presence of this precursor. This radical adds to the terminal alkene, creating a new radical species within the molecule.

Aryl Migration and Ring Expansion: This new radical can then trigger the migration of the aryl group (originally the 2-bromophenyl moiety) from its initial position to the radical center. This intramolecular translocation, proceeding through a spirocyclic intermediate, results in the expansion of the ring system.

Functionalization: The radical cascade can be initiated by various radical sources, allowing for the concurrent installation of diverse functional groups such as azides, trifluoromethyl groups, or phosphonates.

This powerful strategy allows for the creation of a library of structurally complex and diverse medium-to-large ring ketones from a common starting framework, highlighting the utility of this compound in modern medicinal chemistry and drug discovery efforts.

Analogues and Derivatives of 1 2 Bromophenyl 2,2 Dimethylpropan 1 One in Research

Positional Isomers: 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one and 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

Positional isomerism, where functional groups occupy different positions on a core structure, plays a critical role in determining the chemical and physical properties of a molecule. In the context of brominated pivalophenones, the location of the bromine atom on the phenyl ring—ortho (2-bromo), meta (3-bromo), or para (4-bromo)—influences the electronic environment and steric hindrance around the carbonyl group. This, in turn, affects their reactivity and interaction with biological targets.

1-(3-Bromophenyl)-2,2-dimethylpropan-1-one and 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one are the meta and para isomers, respectively, of the title compound. While detailed comparative research on their specific applications is limited in publicly accessible literature, their availability as chemical building blocks suggests their use in the synthesis of more complex molecules. nih.govsigmaaldrich.comsigmaaldrich.com The different electronic effects exerted by the meta- versus para-positioned bromine atom can be exploited in synthetic chemistry. For instance, the para-isomer allows for more direct electronic conjugation effects, while the meta-isomer's influence is primarily inductive. These differences are crucial in directing further chemical modifications or in modulating the properties of a final compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one | 2416-02-6 | C11H13BrO | 241.12 |

| 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one | 30314-45-5 | C11H13BrO | 241.13 |

Other Halogenated 1-Aryl-2,2-dimethylpropan-1-ones

The substitution of bromine with other halogens (fluorine, chlorine, iodine) on the 1-aryl-2,2-dimethylpropan-1-one scaffold is a common strategy in medicinal chemistry to fine-tune a molecule's properties. nih.gov Halogen atoms can alter a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

Fluorine substitution is particularly prevalent in drug design. The small size and high electronegativity of fluorine can enhance binding interactions, improve metabolic stability by blocking sites of oxidation, and increase bioavailability. mdpi.com For example, fluorinated moieties are key components in many FDA-approved drugs, where they contribute to improved pharmacokinetic profiles. mdpi.com

Chlorine substitution offers a different balance of steric and electronic properties compared to bromine and is often used to explore structure-activity relationships.

Iodine substitution introduces a larger, more polarizable atom, which can form specific halogen bonds with biological targets. Iodoarenes are also valuable synthetic intermediates, particularly in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org

Research into these analogues often focuses on creating libraries of compounds to screen for biological activity, such as kinase inhibition or antimicrobial effects, where the nature and position of the halogen are key variables.

Related Ketones with the 2-Bromophenyl Moiety

One notable example is 2-Bromobenzophenone , where the tert-butyl group is replaced by a phenyl group. nih.govsigmaaldrich.com Another related compound is 2-Amino-5-bromobenzophenone , which serves as a precursor in the synthesis of pharmacologically active compounds like bromazolam. caymanchem.comnih.gov The presence of the amino group in addition to the bromo-substituent provides additional points for chemical modification. These types of structures are frequently investigated in the development of central nervous system agents and other therapeutics.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference | Research Context |

|---|---|---|---|---|

| 2-Bromobenzophenone | 13047-06-8 | C13H9BrO | Phenyl group instead of tert-butyl | Synthetic intermediate |

| 2-Amino-5-bromobenzophenone | 39859-36-4 | C13H10BrNO | Phenyl group instead of tert-butyl; added amino group | Precursor for synthesis of benzodiazepines caymanchem.com |

Compounds Containing the 2,2-Dimethylpropan-1-one Scaffold

The 2,2-dimethylpropan-1-one (pivalone or tert-butyl ketone) moiety is a valuable scaffold in its own right. orgsyn.org The sterically bulky tert-butyl group can impart specific conformational constraints on a molecule, which can lead to enhanced selectivity for a biological target. chemrxiv.org It can also improve metabolic stability by preventing enzymatic degradation at adjacent positions. researchgate.net

In medicinal chemistry, the tert-butyl ketone scaffold, often part of a larger pivalophenone derivative, is found in compounds designed as inhibitors for enzymes like HIV-1 integrase. nih.gov The tert-butyl group's steric and electronic properties are often crucial for the compound's mechanism of action. The development of molecules incorporating this scaffold is an active area of research, with studies focusing on creating derivatives with improved potency and pharmacokinetic properties. The use of this scaffold is a key strategy in fragment-based drug design, where its robust nature and predictable influence on molecular conformation make it an attractive building block.

Synthetic Strategies for Analogue Preparation and Structural Comparisons

The synthesis and characterization of analogues of 1-(2-bromophenyl)-2,2-dimethylpropan-1-one rely on established organic chemistry methodologies.

Synthetic Strategies: A primary method for synthesizing aryl ketones, including these analogues, is the Friedel-Crafts acylation . nih.govsigmaaldrich.com This reaction involves the treatment of an aromatic compound (like bromobenzene (B47551) or another halogenated benzene) with an acyl halide (such as 2,2-dimethylpropanoyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). youtube.com This electrophilic aromatic substitution reaction is a versatile and widely used method for forming the crucial carbon-carbon bond between the aromatic ring and the carbonyl carbon. organic-chemistry.org By choosing the appropriately substituted arene and acyl chloride, a wide variety of analogues can be prepared.

Structural Comparisons: Distinguishing between positional isomers and other analogues is critical and is routinely achieved using a combination of spectroscopic techniques:

Infrared (IR) Spectroscopy: The carbonyl (C=O) group in ketones produces a strong, characteristic absorption band in the IR spectrum, typically between 1660 and 1770 cm⁻¹. The exact position of this peak can provide clues about the electronic environment of the carbonyl group. libretexts.orgopenstax.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for structural elucidation. For positional isomers, the splitting patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum are diagnostic. For example, the protons on the phenyl ring of the 2-bromo, 3-bromo, and 4-bromo isomers will exhibit distinct patterns, allowing for unambiguous identification. The ¹³C NMR spectrum shows a characteristic resonance for the carbonyl carbon between 190 and 215 ppm. openstax.orgpressbooks.pub

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern. Characteristic cleavages, such as the loss of the tert-butyl group, can help confirm the structure. fiveable.me

Through these synthetic and analytical methods, chemists can systematically prepare and validate the structures of novel analogues, paving the way for further investigation into their chemical and biological properties.

Future Research Directions for 1 2 Bromophenyl 2,2 Dimethylpropan 1 One

Development of Novel Catalytic Methods for its Transformation

The presence of the bromo substituent on the phenyl ring is a key feature that allows for a multitude of catalytic cross-coupling reactions. Future research should focus on developing and optimizing novel catalytic systems to transform 1-(2-Bromophenyl)-2,2-dimethylpropan-1-one into a wide array of more complex derivatives.

Palladium-catalyzed cross-coupling reactions are paramount in this context. nih.govrsc.org While foundational methods like the Suzuki, Heck, and Sonogashira couplings are established for aryl bromides, research should aim to tailor these reactions specifically for this substrate, which features a bulky ortho-pivaloyl group. This steric hindrance may require the development of specialized ligand systems to achieve high efficiency and yields. For instance, exploring bulky biaryl phosphine (B1218219) ligands could be crucial for facilitating the oxidative addition and reductive elimination steps in these catalytic cycles. mit.edu

Furthermore, modern catalytic methods such as C-H activation and synergistic multi-metallic catalysis could be explored. nih.govresearchgate.net A synergistic approach, perhaps using a combination of palladium and silver catalysts, could enable direct arylation reactions at other positions of the aromatic ring, a challenging but highly valuable transformation. nih.gov Another promising area is the catalytic conversion of the aryl bromide to other functional groups, such as amines (via Buchwald-Hartwig amination) or aldehydes (via formylation), which would further diversify its synthetic utility. rsc.orgacs.org

| Proposed Catalytic Method | Potential Catalyst System | Transformation Goal | Potential Research Focus |

| Suzuki-Miyaura Coupling | Pd(OAc)2 with SPhos or XPhos | C-C Bond Formation (Biaryls) | Overcoming steric hindrance from the ortho-pivaloyl group. |

| Buchwald-Hartwig Amination | Pd2(dba)3 with Josiphos ligands | C-N Bond Formation (Anilines) | Broadening the scope of amine coupling partners. |

| Sonogashira Coupling | PdCl2(PPh3)2 / CuI | C-C Bond Formation (Alkynes) | Developing copper-free conditions to enhance functional group tolerance. |

| Reductive Dehalogenation | Palladium on Carbon (Pd/C) with H2 | C-H Bond Formation (Debromination) | Achieving selective debromination in the presence of other reducible groups. organic-chemistry.org |

| Synergistic C-H Arylation | Palladium / Silver Catalysis | Direct functionalization of other C-H bonds | Investigating regioselectivity and reaction mechanism. nih.gov |

Exploration of New Reaction Pathways and Mechanistic Insights

Beyond established catalytic methods, future work should delve into novel reaction pathways to unlock new chemical space. The aromatic ketone moiety is a prime target for photochemical transformations. acs.org Aromatic ketones are known to undergo reactions such as photoreduction in the presence of a hydrogen donor, which could convert the carbonyl group into a secondary alcohol. libretexts.org This pathway could lead to the synthesis of chiral alcohols if performed asymmetrically. Additionally, its potential as a photosensitizer in energy transfer reactions could be investigated. researchgate.net

The steric bulk of the tert-butyl group adjacent to the carbonyl could be exploited to direct reactions or to study its influence on reaction kinetics. Mechanistic studies are crucial to understanding and optimizing any new transformation. Detailed investigations, potentially involving kinetic analysis, isotope labeling experiments, and the isolation and characterization of reaction intermediates, would provide fundamental insights into the underlying reaction mechanisms, similar to studies performed on industrial catalytic cycles. acs.org

Advanced Spectroscopic Characterization Techniques

A complete and unambiguous structural characterization is the bedrock of chemical research. While standard techniques like 1D NMR (¹H and ¹³C) and IR spectroscopy are routine, applying advanced spectroscopic methods to this compound and its derivatives will provide deeper structural insights.

Future research should employ a suite of two-dimensional (2D) NMR experiments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would allow for the unequivocal assignment of all proton and carbon signals, which is especially important for complex derivatives synthesized from this starting material. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of atoms, helping to elucidate the preferred conformation of the molecule, particularly concerning the orientation of the bulky pivaloyl group relative to the aromatic ring.

| Technique | Type of Information | Research Application |

| COSY (¹H-¹H) | Reveals proton-proton coupling networks. | Confirming the connectivity of protons within the aromatic ring and its derivatives. |

| HSQC (¹H-¹³C) | Correlates protons to their directly attached carbons. | Assigning carbon signals based on known proton assignments. |

| HMBC (¹H-¹³C) | Shows correlations between protons and carbons over 2-3 bonds. | Establishing long-range connectivity, confirming the overall carbon skeleton. |

| NOESY/ROESY | Identifies protons that are close in space. | Determining the 3D structure and preferred conformation of the molecule. semanticscholar.org |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass-to-charge ratio. | Confirming elemental composition of newly synthesized compounds. |

Deeper Computational Modeling and Predictive Studies

Computational chemistry offers a powerful tool for predicting molecular properties and understanding reactivity, complementing experimental findings. Deeper computational modeling of this compound using methods like Density Functional Theory (DFT) should be a key research direction.